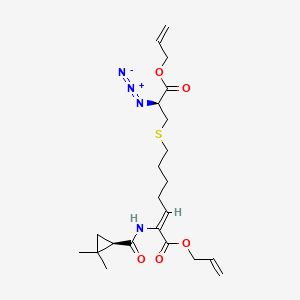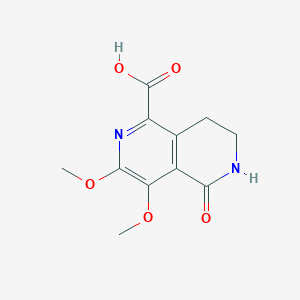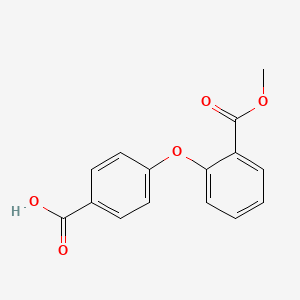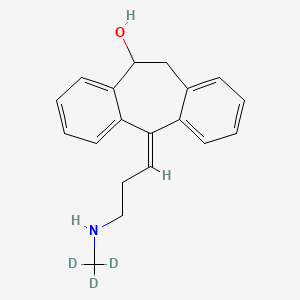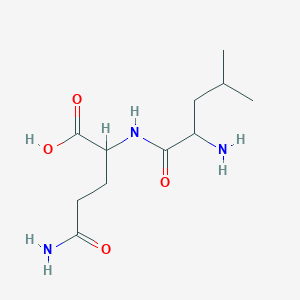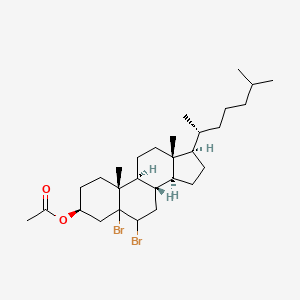
Cholesteryl Acetate Dibromide(Mixture of Diastereomers)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Acebrochol can be synthesized from cholesteryl acetate. One of the synthetic routes involves the use of tetraethylammonium bromide in dichloromethane at room temperature for 30 minutes, followed by an electrochemical reaction . This method yields Acebrochol with an 83% efficiency .
Chemical Reactions Analysis
Acebrochol undergoes various types of chemical reactions, including:
Oxidation: Acebrochol can be oxidized to form different products depending on the conditions and reagents used.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: Acebrochol can undergo substitution reactions, particularly involving the bromine atoms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions vary based on the specific conditions but often include modified steroid structures .
Scientific Research Applications
Acebrochol has several scientific research applications:
Chemistry: It is used as a model compound in the study of steroid chemistry and reactions.
Biology: Acebrochol’s neuroactive properties make it a subject of interest in neurobiology research.
Medicine: Although not marketed, its sedative and hypnotic properties have been studied for potential therapeutic uses.
Industry: The compound’s unique structure and reactivity make it useful in various industrial applications, including the synthesis of other complex molecules
Mechanism of Action
Acebrochol exerts its effects by altering ligand-gated ion channels and cell surface receptors. It acts as a positive allosteric modulator of the GABAA receptor, enhancing the inhibitory effects of GABA and leading to its sedative and hypnotic properties .
Comparison with Similar Compounds
Acebrochol is similar to other neuroactive steroids such as:
- Allopregnanolone
- Ganaxolone
- Hydroxydione
- Progesterone
What sets Acebrochol apart is its unique dibromo substitution, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C29H48Br2O2 |
|---|---|
Molecular Weight |
588.5 g/mol |
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-5,6-dibromo-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C29H48Br2O2/c1-18(2)8-7-9-19(3)23-10-11-24-22-16-26(30)29(31)17-21(33-20(4)32)12-15-28(29,6)25(22)13-14-27(23,24)5/h18-19,21-26H,7-17H2,1-6H3/t19-,21+,22+,23-,24+,25+,26?,27-,28-,29?/m1/s1 |
InChI Key |
ISLUIHYFJMYECW-SHLFAZGESA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(C4([C@@]3(CC[C@@H](C4)OC(=O)C)C)Br)Br)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4(C3(CCC(C4)OC(=O)C)C)Br)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




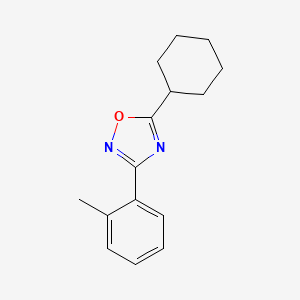
![2-[4-(4-Methylpiperazin-1-yl)piperidin-1-yl]-5-nitropyrimidine](/img/structure/B13854454.png)
![[(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13854467.png)
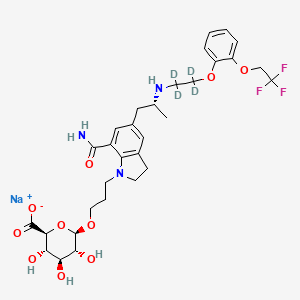
![1-[1-[(3-Chlorophenyl)methyl]-5-methylpyrazol-4-yl]ethanone](/img/structure/B13854472.png)
